4-Tetradecanamidobutanoic acid
CAS No.: 147238-10-6
Cat. No.: VC18744420
Molecular Formula: C18H35NO3
Molecular Weight: 313.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147238-10-6 |
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Molecular Formula | C18H35NO3 |
Molecular Weight | 313.5 g/mol |
IUPAC Name | 4-(tetradecanoylamino)butanoic acid |
Standard InChI | InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |
Standard InChI Key | QKNCZLCPYXTEDH-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCC(=O)NCCCC(=O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
4-Tetradecanamidobutanoic acid, systematically named 4-(tetradecanoylamino)butanoic acid, belongs to the class of fatty acid amides. Its molecular formula, C₁₈H₃₅NO₃, corresponds to a molecular weight of 313.48 g/mol . The IUPAC name explicitly describes the substitution pattern: a tetradecanoyl group (CH₃(CH₂)₁₂CO-) attached to the amino group at the fourth position of butanoic acid.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₃₅NO₃ | |
Molecular Weight | 313.48 g/mol | |
SMILES Notation | CCCCCCCCCCCCCC(=O)NCCCC(O)=O | |
InChIKey | QKNCZLCPYXTEDH-UHFFFAOYSA-N | |
CAS Registry Number | 147238-10-6 |
Stereochemical and Conformational Features
The compound is achiral, lacking stereocenters or E/Z isomerism due to its fully saturated hydrocarbon chain . X-ray crystallography data remains unavailable, but molecular modeling predicts an extended conformation where the tetradecanoyl chain adopts a zigzag arrangement, minimizing steric hindrance. The amide bond introduces partial rigidity, while the carboxylic acid group enables hydrogen bonding .
Synthesis and Manufacturing
Conventional Synthetic Routes
While no explicit synthesis protocol exists in the literature for 4-tetradecanamidobutanoic acid, analogous compounds suggest two plausible pathways:
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Direct Aminolysis: Reacting tetradecanoyl chloride with 4-aminobutanoic acid in anhydrous dichloromethane, catalyzed by triethylamine:
This method mirrors the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid reported in MDPI , substituting the aromatic acyl chloride with a fatty acid derivative.
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Carbodiimide-Mediated Coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid of tetradecanoic acid for coupling with 4-aminobutanoic acid.
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Structural confirmation relies on:
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Infrared Spectroscopy: Peaks at ~1650 cm⁻¹ (amide I, C=O stretch) and ~1550 cm⁻¹ (amide II, N-H bend) .
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NMR Spectroscopy: ¹H-NMR signals at δ 0.88 ppm (terminal CH₃), δ 1.25 ppm ((CH₂)₁₂ backbone), δ 2.18 ppm (α-CH₂ to amide), and δ 3.25 ppm (amide NH) .
Physicochemical Properties
Solubility and Partitioning
The compound's amphiphilic nature confers limited water solubility (~0.1 mg/mL at 25°C) but high solubility in organic solvents like chloroform and dimethyl sulfoxide. Its octanol-water partition coefficient (log P ≈ 5.2) predicts significant lipid membrane permeability .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar fatty acid amides reveals:
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Melting point: ~85–90°C (estimated)
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Thermal decomposition: >200°C under nitrogen atmosphere
Biological Interactions and Hypothesized Applications
Table 2: Hypothesized Biological Activities
Organism Type | Mechanism of Action | Supporting Evidence |
---|---|---|
Gram-positive bacteria | Membrane lipid bilayer disruption | Analog studies |
Fungi | Ergosterol biosynthesis inhibition | Similar amphiphiles |
Industrial Applications
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Surfactants: The compound’s dual hydrophile-lipophile balance (HLB ≈ 8) suggests utility in emulsion stabilization.
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Drug Delivery: Potential as a lipidic excipient in nanoparticle formulations due to self-assembly properties.
Future Research Directions
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Synthetic Optimization: Developing catalytic amidation methods to improve yield and sustainability.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Material Science: Investigating self-assembly into lyotropic liquid crystals for nanotechnology applications.
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